Ricinoleate

Descripción

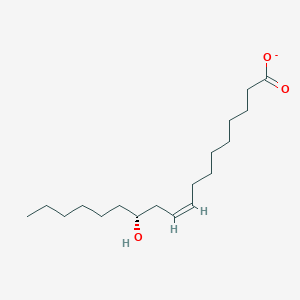

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H33O3- |

|---|---|

Peso molecular |

297.5 g/mol |

Nombre IUPAC |

(Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9-/t17-/m1/s1 |

Clave InChI |

WBHHMMIMDMUBKC-QJWNTBNXSA-M |

SMILES isomérico |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O |

SMILES canónico |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O |

Origen del producto |

United States |

Biosynthetic Pathways and Genetic Engineering of Ricinoleate Production

Native Ricinoleate Biosynthesis in Oleaginous Organisms

The biosynthesis of this compound is a specialized metabolic pathway that involves the modification of a common fatty acid, oleic acid, and its subsequent incorporation into storage lipids.

The foundational step in this compound synthesis is the hydroxylation of oleic acid. This reaction does not occur on free fatty acids but rather on oleic acid that is esterified to the sn-2 position of phosphatidylcholine (PC), a major phospholipid in cellular membranes. researchgate.netnih.govoup.comnih.gov This process is catalyzed by a specific class of enzymes known as oleate (B1233923) hydroxylases.

In the castor bean (Ricinus communis), the primary source of this compound, the key enzyme responsible for its synthesis is the oleate Δ12-hydroxylase, encoded by the FAH12 gene. researchgate.netbiorxiv.org This enzyme is a membrane-bound protein located in the endoplasmic reticulum (ER) and is functionally related to the FAD2 family of oleate Δ12-desaturases, which typically introduce a double bond rather than a hydroxyl group. researchgate.net FAH12 catalyzes the insertion of a hydroxyl group at the 12th carbon of an oleoyl (B10858665) moiety esterified to PC, converting it to a ricinoleoyl moiety. nih.govcsic.es This reaction requires molecular oxygen and reducing equivalents, which are provided by cytochrome b5. csic.es

The expression of RcFAH12 is highly upregulated during the developmental stages of castor seeds, coinciding with the period of maximum oil accumulation. biorxiv.orgcardiff.ac.uk However, simply expressing RcFAH12 in other plants, such as Arabidopsis thaliana, results in only modest levels of this compound accumulation (around 17-18% of total seed oil), far below the nearly 90% found in castor oil. researchgate.netcardiff.ac.uk This indicates that while FAH12 is essential, other factors within the castor bean are critical for achieving high levels of this compound. cardiff.ac.uk

Table 1: Characteristics of Ricinus communis Oleate Δ12-Hydroxylase (RcFAH12)

| Characteristic | Description |

| Gene | FAH12 |

| Enzyme | Oleate Δ12-Hydroxylase |

| Organism | Ricinus communis (Castor bean) |

| Substrate | Oleoyl-phosphatidylcholine (Oleoyl-PC) |

| Product | Ricinoleoyl-phosphatidylcholine (Ricinoleoyl-PC) |

| Location | Endoplasmic Reticulum (ER) |

| Cofactors | O₂, Cytochrome b5 (electron donor) |

| Significance | Key enzyme for ricinoleic acid biosynthesis in castor seeds. |

Besides the castor bean, the ergot fungus (Claviceps purpurea) is another organism known to naturally produce significant amounts of ricinoleic acid, accumulating up to 23% in the lipids of its sclerotia. nih.gov Similar to castor, the biosynthesis in C. purpurea is catalyzed by a Δ12 oleate hydroxylase (CpFAH12). nih.gov This fungal enzyme also acts on oleic acid esterified to phospholipids. scirp.org

The fungal hydroxylase (CpFAH) exhibits high sequence similarity to the fungal oleate desaturase. nih.gov Functional analyses in yeast (Saccharomyces cerevisiae) have shown that CpFAH primarily acts as a hydroxylase, adding a hydroxyl group to the 12th position of oleic acid. nih.gov Interestingly, it also displays some desaturase activity. nih.gov Heterologous expression of the CpFAH gene in Arabidopsis and various yeast species has successfully produced ricinoleic acid, highlighting its potential for metabolic engineering applications. nih.govscirp.org

Table 2: Comparison of this compound Production in Native and Engineered Organisms

| Organism | Gene Expressed | This compound Accumulation (% of total fatty acids) | Reference |

| Ricinus communis (native) | RcFAH12 | ~90% | csic.es |

| Claviceps purpurea (native) | CpFAH12 | up to 23% | nih.gov |

| Arabidopsis thaliana | RcFAH12 | ~17% | researchgate.net |

| Arabidopsis thaliana | CpFAH | "Relatively higher levels" than with RcFAH12 | nih.gov |

| Saccharomyces cerevisiae | CpFAH12 | 8% | researchgate.net |

| Schizosaccharomyces pombe | CpFAH12 | 53% | researchgate.net |

The high accumulation of this compound in castor seeds is not solely due to the FAH12 enzyme but also relies on an efficient mechanism to channel the newly synthesized this compound from its site of synthesis on PC into the final storage lipid, triacylglycerol (TAG). nih.govcsic.es This channeling is crucial to prevent the buildup of hydroxylated fatty acids in membranes, which can be disruptive, and to ensure its sequestration into oil bodies.

The final step in the primary pathway of TAG synthesis is catalyzed by Acyl-CoA:Diacylglycerol Acyltransferase (DGAT), which esterifies a fatty acid from acyl-CoA to a diacylglycerol (DAG) molecule. nih.govnih.gov Plants possess different types of DGATs. In the context of this compound, the type 2 DGAT (DGAT2) has been identified as playing a pivotal role. researchgate.netnih.gov

Research has shown that the DGAT2 from Ricinus communis (RcDGAT2) exhibits a strong preference for this compound-containing substrates, specifically ricinoleoyl-CoA and diacylglycerols containing this compound. nih.govoup.com The expression of RcDGAT2 is significantly higher than that of RcDGAT1 in developing castor seeds. researchgate.net When RcFAH12 is expressed alone in Arabidopsis, this compound levels are limited; however, co-expression with RcDGAT2 dramatically increases the accumulation of ricinoleic acid in the seed oil, raising it from ~17% to nearly 30%. nih.govscirp.org This demonstrates that an efficient DGAT, specialized for hydroxylated fatty acids, is a key bottleneck in engineering high-level this compound production. nih.gov Similarly, a DGAT2 from Claviceps purpurea (CpDGAT2) has been shown to prefer ricinoleic acid as a substrate and enhances its accumulation when co-expressed with the fungal hydroxylase in yeast. nih.gov

Phosphatidylcholine (PC) is not just a passive scaffold for hydroxylation but is a central intermediate in the entire process of this compound accumulation. nih.govoup.comfrontiersin.org The synthesis of ricinoleic acid occurs on oleic acid esterified at the sn-2 position of PC. nih.govoup.com Following synthesis, the ricinoleoyl moiety must be efficiently removed from PC and channeled towards TAG synthesis. csic.esoup.com

Several pathways are proposed for this transfer. One mechanism involves the action of phospholipases, such as phospholipase A2 (PLA₂), which can cleave the ricinoleic acid from PC, releasing it as a free fatty acid to be subsequently activated to ricinoleoyl-CoA for use by acyltransferases. nih.govnih.govnih.gov Another critical pathway involves the interconversion of PC and DAG pools. oup.comfrontiersin.org An enzyme known as phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT) can catalyze a reversible exchange between PC and DAG, which helps to move the PC-modified fatty acids into the DAG pool that serves as the substrate for the final acylation by DGAT. oup.comoup.com The rapid and efficient removal of this compound from PC is essential for maintaining membrane integrity and for driving the flux of this unusual fatty acid into storage TAGs. frontiersin.orgoup.com

Triacylglycerol (TAG) Assembly and this compound Channeling

Acyl Editing Mechanisms in this compound Incorporation

The accumulation of high levels of this compound in castor seed oil, despite its synthesis on membrane lipids, is facilitated by a dynamic process known as acyl editing. This process ensures that the unusual fatty acid is efficiently channeled from its site of synthesis on PC to the storage lipid TAG, preventing its detrimental accumulation in cellular membranes. canada.camdpi.comresearchgate.net

Once oleic acid, esterified at the sn-2 position of PC, is hydroxylated to form ricinoleic acid, a specific phospholipase A2 (PLA₂) is thought to be involved in cleaving it from the PC backbone. canada.canih.gov Research has identified a small PLA₂ from castor, RcsPLA₂α, which is highly expressed in the developing endosperm and shows strong activity with sn-2-ricinoleoyl-PC as a substrate. canada.camdpi.com This enzyme selectively removes the newly synthesized hydroxy fatty acid (HFA) from PC, releasing it as a free fatty acid. canada.canih.gov

This liberated ricinoleic acid is then activated to ricinoleoyl-CoA. This activation allows it to enter the acyl-CoA pool, making it available for various metabolic fates, including incorporation into TAG. canada.camdpi.com The remaining lysophosphatidylcholine (B164491) (LPC) can be reacylated with another acyl-CoA, a reaction catalyzed by lysophosphatidylcholine acyltransferase (LPCAT). mdpi.commdpi.comnih.gov This cycle, often referred to as the Lands cycle, represents a crucial acyl editing loop. The reverse reaction of LPCAT can also directly transfer this compound from PC back to the acyl-CoA pool. mdpi.com These mechanisms collectively enrich the acyl-CoA pool with this compound, which is then efficiently incorporated into the sn-3 position of diacylglycerol (DAG) by a diacylglycerol acyltransferase (DGAT) to form TAG. nih.gov This entire process highlights a sophisticated metabolic channeling system that is essential for the high-level accumulation of this compound in castor oil. canada.canih.gov

Heterologous Biosynthesis of this compound

The co-occurrence of the potent toxin ricin in castor beans limits its cultivation and processing. nih.gov This has driven extensive research into developing safe, alternative production systems for this compound through metabolic engineering of various microbes and plants.

Metabolic Engineering Strategies in Microbial Systems

Microbial systems, particularly yeasts, are attractive platforms for heterologous production due to their rapid growth, well-established genetic tools, and containment in bioreactors. nih.gov Several yeast species have been engineered to produce ricinoleic acid, often by introducing a fatty acid hydroxylase (FAH) to convert the native oleic acid into this compound.

Pichia pastoris : This methylotrophic yeast has been successfully engineered to produce ricinoleic acid. By expressing a fatty acid hydroxylase from Claviceps purpurea (CpFAH), researchers have enabled the conversion of endogenous oleic acid. nih.govacs.org Further engineering, such as disrupting the native Δ12 desaturase gene to prevent the conversion of oleic acid to linoleic acid, significantly increased the proportion of this compound. nih.gov In a haploid mutant strain lacking Δ12 desaturase activity, this compound levels reached approximately 56% of the total fatty acids. nih.gov

Starmerella bombicola : This yeast is a natural producer of sophorolipids, a type of biosurfactant. This inherent pathway has been cleverly exploited for this compound production. nih.govgoogle.com By replacing the native terminal hydroxylase with an oleate 12-hydroxylase from Claviceps purpurea, the engineered strain produces this compound and incorporates it into sophorolipids, which are then secreted from the cell. nih.gov This strategy not only produces this compound but also circumvents the issue of intracellular toxicity, achieving a record titer of approximately 2.96 g/L. google.comresearchgate.net

Ashbya gossypii : Known for its industrial-scale production of riboflavin, A. gossypii is also a natural overproducer of oleic acid, the direct precursor for this compound. researchgate.net This makes it a promising candidate for metabolic engineering. Heterologous expression of the CpFAH12 gene from Claviceps purpurea in A. gossypii resulted in the synthesis of modest amounts of ricinoleic acid. researchgate.net

The efficiency of heterologous this compound production depends not only on introducing a hydroxylase but also on optimizing the entire metabolic pathway. This involves a "push and pull" strategy. nih.gov The "push" is the synthesis of ricinoleic acid by the hydroxylase (e.g., CpFAH), while the "pull" involves its efficient incorporation into TAGs by a suitable diacylglycerol acyltransferase (DGAT).

Enzymes from organisms that naturally produce unusual fatty acids, like Claviceps purpurea and Ricinus communis, are often best suited for this task. Studies have shown that co-expressing the hydroxylase CpFAH with a DGAT from the same species, CpDGAT1, leads to higher lipid content and this compound levels compared to expressing the hydroxylase alone. nih.govacs.org This is because DGATs native to non-HFA-producing yeasts may not efficiently recognize ricinoleoyl-CoA as a substrate. In contrast, DGATs like CpDGAT1 or RcDGAT2 have a higher affinity for hydroxylated acyl-CoAs, effectively "pulling" the newly synthesized this compound into TAG storage. However, the success can be host-dependent, as co-expression of CpDGAT2 in an engineered Yarrowia lipolytica strain had a negative effect on this compound accumulation.

The choice of carbon source can significantly influence lipid production in engineered microbes. mdpi.com For yeast fermentations, simple media with sources like glycerol (B35011) or glucose are commonly used. nih.govresearchgate.net In the case of S. bombicola, a dual-carbon feed of glucose and oleic acid is used, with oleic acid acting as the direct substrate for hydroxylation. researchgate.net The presence of an additional carbon source like glucose can reduce the consumption of the valuable lipid substrate for biomass production, potentially improving the final yield of the desired fatty acid. nih.govnih.gov

A major challenge in microbial production is the potential toxicity and growth inhibition caused by the intracellular accumulation of ricinoleic acid. nih.govgoogle.com This has been observed in engineered Schizosaccharomyces pombe, where cell growth was poor upon induction of the hydroxylase gene. nih.gov The strategy employed in S. bombicola—linking this compound to sophorolipids and secreting it—elegantly bypasses this problem of intracellular accumulation, which is a key reason for its superior production titer. google.com In P. pastoris, the produced this compound was found to be mainly distributed in the neutral lipid fractions, particularly as free fatty acid, with very little in the polar lipids of membranes, which may be a mechanism to mitigate toxicity. nih.govacs.org

Transgenic Plant Systems for this compound Accumulation

Engineering common oilseed crops to produce this compound offers a scalable, agricultural solution for a safe supply. The general strategy involves introducing the castor fatty acid hydroxylase (RcFAH12) into a target plant. However, achieving high accumulation levels requires a multi-pronged genetic approach.

Transgenic Arabidopsis has served as a key model system. Expressing RcFAH12 alone leads to the production of HFAs, but accumulation is often limited. canada.camdpi.com A significant challenge is that the endogenous metabolic machinery of non-HFA plants is not optimized to handle this unusual fatty acid.

More advanced engineering efforts have focused on the non-food oilseed crop Lesquerella (Physaria fendleri), which naturally produces an elongated version of this compound. nih.gov To make Lesquerella produce this compound instead of its native lesquerolic acid, RNA interference (RNAi) has been used to suppress the gene for the fatty acid elongase (PfKCS18). nih.gov Furthermore, to increase the oleic acid precursor pool available to the hydroxylase, the genes for fatty acid desaturases (FAD2 and FAD3), which compete for oleic acid, were also suppressed via RNAi. This combined approach successfully increased this compound content from less than 1% in wild-type seeds to stable levels of 15-20% and up to 26.6% in some transgenic lines. nih.gov Despite this success, research indicates that the incorporation of this compound into TAG is still a limiting factor, pointing to the need for co-expression of specialized acyltransferases like castor LPAT2 to further enhance accumulation. mdpi.com

2

The industrial demand for this compound, primarily sourced from castor beans (Ricinus communis), is tempered by the co-occurrence of the toxin ricin and potent allergens in the plant. This has driven significant research into developing safer, alternative production platforms through the genetic engineering of common oilseed crops. The core strategy involves heterologous expression of the genes responsible for this compound biosynthesis, a pathway that begins with the hydroxylation of oleic acid.

1 Expression of this compound Biosynthetic Genes in Model Plants (e.g., Arabidopsis thaliana)

The foundational step in engineering this compound production in non-native plants is the introduction of the gene encoding the key enzyme responsible for its synthesis. The primary gene utilized is the oleate Δ12-hydroxylase (FAH12) from castor bean, which catalyzes the direct hydroxylation of oleic acid (C18:1) to form ricinoleic acid (C18:1-OH). scirp.org

Early experiments focused on expressing the FAH12 gene in model plants like Arabidopsis thaliana and tobacco. scirp.orgnih.gov When the castor FAH12 cDNA was expressed in Arabidopsis under the control of a seed-specific promoter, the transgenic plants successfully produced and accumulated hydroxy fatty acids (HFAs) in their seed oil. nih.govoup.com However, the levels achieved were modest, typically reaching a maximum of 17-20% of the total fatty acid content. oup.comresearchgate.net This outcome, while a successful proof-of-concept, indicated that the simple introduction of the hydroxylase gene was insufficient to replicate the high accumulation (around 90%) seen in castor seeds. oup.comresearchgate.net These results suggested that other metabolic limitations within the host plant were preventing the efficient incorporation of the newly synthesized this compound into storage triacylglycerols (TAGs). researchgate.net

Similar results were observed when expressing a fungal Δ12 oleate hydroxylase from Claviceps purpurea (CpFAH) in Arabidopsis, further demonstrating the universal challenge of overcoming the metabolic bottlenecks in the host plant. oup.com

Table 1: this compound Production in Genetically Engineered Arabidopsis thaliana

| Expressed Gene | Source Organism | Resulting HFA Content (% of total seed fatty acids) | Key Finding |

|---|---|---|---|

| FAH12 (Oleate 12-hydroxylase) | Ricinus communis (Castor Bean) | Up to 17% | Successful production of this compound, but at levels far below native castor. nih.govoup.com |

| CpFAH (Oleate 12-hydroxylase) | Claviceps purpurea (Fungus) | ~15-22% | Demonstrates that non-plant hydroxylase genes can also produce this compound in plants. oup.com |

2 Co-expression of Acyltransferases and Lipid Metabolic Genes

The observation that this compound levels plateaued around 17-20% in plants expressing only the FAH12 gene led researchers to investigate subsequent steps in the triacylglycerol (TAG) synthesis pathway. nih.gov In castor, specialized enzymes efficiently transfer this compound from its site of synthesis on phosphatidylcholine (PC) into TAGs for storage. It was hypothesized that the endogenous acyltransferases in plants like Arabidopsis have low specificity for this unusual hydroxy fatty acid, creating a bottleneck. nih.gov

To address this, a "push-pull" strategy was developed, involving the co-expression of the castor hydroxylase (FAH12) with specific castor acyltransferase genes to enhance the "pull" of this compound into the TAG pool. mdpi.com Key enzymes targeted include:

Diacylglycerol Acyltransferase (DGAT) : This enzyme catalyzes the final step of TAG synthesis. Co-expression of the castor type-2 DGAT (RcDGAT2) with FAH12 in Arabidopsis led to a dramatic increase in hydroxy fatty acid (HFA) content, raising it from 17% to nearly 30%. nih.gov Biochemical analyses confirmed that RcDGAT2 exhibits a strong preference for HFA-containing diacylglycerol substrates, making it highly effective at channeling this compound into TAGs. nih.gov

Phospholipid:Diacylglycerol Acyltransferase (PDAT) : This enzyme provides an alternative, coenzyme A-independent pathway for TAG synthesis by transferring an acyl group directly from a phospholipid to a diacylglycerol. The co-expression of castor's RcPDAT1-2 or RcPDAT1A with FAH12 also resulted in a significant increase in seed HFA content, reaching up to 28%. oup.commdpi.com

The success of these co-expression strategies demonstrated that overcoming limitations in the acyltransferase steps is crucial for achieving high-level accumulation of this compound in transgenic oilseeds. nih.govmdpi.com

Table 2: Enhanced HFA Accumulation via Co-expression in Arabidopsis thaliana

| Expressed Genes | Resulting HFA Content (% of total seed fatty acids) | Improvement over FAH12 alone |

|---|---|---|

| FAH12 only | ~17% | Baseline |

| FAH12 + RcDGAT2 | ~30% | Significant increase in HFA incorporation into TAGs. nih.gov |

| FAH12 + RcPDAT1A | 23% - 28% | Demonstrates the effectiveness of the CoA-independent pathway. mdpi.com |

3 Characterization of Novel Hydroxy Fatty Acids Produced (e.g., Lesquerolic Acid, Densipolic Acid)

A significant discovery from the expression of the castor oleate 12-hydroxylase in Arabidopsis was the synthesis of several novel hydroxy fatty acids in addition to ricinoleic acid. nih.govfao.org The this compound produced in the transgenic plants served as a substrate for the host plant's endogenous fatty acid modifying enzymes, leading to a variety of new HFA structures. researchgate.netnih.gov

The primary novel HFAs identified were:

Lesquerolic Acid (14-hydroxy-eicos-cis-11-enoic acid; 20:1-OH): This C20 hydroxy fatty acid is formed by the elongation of the C18 ricinoleic acid. researchgate.net This reaction is catalyzed by the endogenous fatty acid condensing enzyme in Arabidopsis, encoded by the FAE1 gene. researchgate.netnih.gov The specific elongation of hydroxy fatty acids was further confirmed by studies using a condensing enzyme from Lesquerella fendleri (LfKCS3), which naturally produces high levels of lesquerolic acid. nih.gov

Densipolic Acid (12-hydroxyoctadec-cis-9,15-dienoic acid; 18:2-OH): This di-unsaturated hydroxy fatty acid is the result of the desaturation of ricinoleic acid. nih.govfao.org The reaction is catalyzed by the endogenous endoplasmic reticulum Δ15 (n-3) desaturase, encoded by the FAD3 gene, which introduces a second double bond into the this compound molecule. researchgate.netnih.gov

Auricolic Acid (14-hydroxy-eicos-cis-11,17-enoic acid; 20:2-OH): This C20 di-unsaturated HFA is also produced, likely through the desaturation of lesquerolic acid or the elongation of densipolic acid. researchgate.netnih.govcdnsciencepub.com

The synthesis of these additional HFAs demonstrated that the introduced this compound was actively metabolized by the host plant's lipid pathways, providing both a challenge and an opportunity for producing a wider range of valuable hydroxylated fatty acids. researchgate.netmdpi.com

Table 3: Novel Hydroxy Fatty Acids Produced in Transgenic Arabidopsis

| Novel Fatty Acid | Chemical Name | Biosynthetic Pathway | Key Enzyme(s) |

|---|---|---|---|

| Lesquerolic Acid | 14-hydroxy-eicos-cis-11-enoic acid | Elongation of Ricinoleic Acid | Fatty Acid Elongase 1 (FAE1). researchgate.netnih.gov |

| Densipolic Acid | 12-hydroxyoctadec-cis-9,15-dienoic acid | Desaturation of Ricinoleic Acid | Fatty Acid Desaturase 3 (FAD3). researchgate.netnih.gov |

| Auricolic Acid | 14-hydroxy-eicos-cis-11,17-dienoic acid | Desaturation of Lesquerolic Acid | Fatty Acid Desaturase 3 (FAD3). nih.gov |

Advanced Chemical and Enzymatic Synthesis of Ricinoleate and Its Derivatives

Preparation of Ricinoleic Acid from Castor Oil

Castor oil is predominantly composed of triglycerides of ricinoleic acid, typically ranging from 89-92%. jst.go.jp The extraction of ricinoleic acid from these triglycerides is a fundamental step for its utilization. This is primarily achieved through hydrolysis, which cleaves the ester linkages of the triglycerides.

Hydrolysis of castor oil can be accomplished through several methods, with enzymatic and alkali-catalyzed pathways being prominent.

Enzymatic Hydrolysis: This method employs lipases as biocatalysts and is considered a green and efficient approach. researchgate.net Various lipases have been investigated for their efficacy in hydrolyzing castor oil. For instance, Lipozyme TL IM has demonstrated high conversion rates, achieving 96.2 ± 1.5% under optimized conditions. jst.go.jpjst.go.jp The optimal parameters for this enzyme were found to be an enzyme concentration of 8.9%, a water-to-oil molar ratio of 40:1, and a temperature of 41.3°C. jst.go.jp Another study utilizing Rhizopus oryzae lipase (B570770) at 37°C with an oil-to-water ratio of 1:4 reported a conversion rate of approximately 90% after 12 hours. jst.go.jp Immobilized lipases, such as Porcine pancreatic lipase (PPL) on celite, have also been shown to be effective, with maximum ricinoleic acid yield observed at pH 7-8 and 50°C over a 3-hour period. nih.gov The use of enzymes offers the advantage of mild reaction conditions and the production of a lighter colored and odorless product compared to conventional methods. researchgate.net

| Enzyme | Support | Optimal pH | Optimal Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |

| Lipozyme TL IM | - | Neutral | 41.3 | 39.2 | 96.2 ± 1.5% | jst.go.jp |

| Rhizopus oryzae | - | - | 37 | 12 | ~90% | jst.go.jp |

| Porcine Pancreatic Lipase (PPL) | Celite | 7-8 | 50 | 3 | High Yield | nih.gov |

| Candida rugosa Lipase (CRL) | Fe3O4@chitosan | 7.05 | 34 | - | 46.81% | researchgate.net |

Alkali Catalysis: This pathway involves the use of strong bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to catalyze the hydrolysis of castor oil triglycerides. jst.go.jp This process, also known as saponification, is typically carried out under reflux at temperatures ranging from 70-100°C. aip.org The reaction mechanism involves the nucleophilic attack of hydroxide ions on the carbonyl carbons of the triglyceride, leading to the formation of glycerol (B35011) and the corresponding ricinoleate salt (soap). Subsequent acidification of the soap mixture liberates the free ricinoleic acid. researchgate.net While effective, this method can require high temperatures and pressures and may generate more byproducts compared to enzymatic routes. jst.go.jpresearchgate.net

An alternative route to obtaining ricinoleic acid involves a two-step process: transesterification of castor oil to methyl this compound, followed by hydrolysis of the ester. jst.go.jp The transesterification reaction is typically conducted with methanol (B129727) in the presence of an alkaline catalyst, such as NaOH, KOH, or sodium methoxide. jst.go.jp This reaction generally proceeds readily at temperatures below 100°C within 1 to 3 hours. jst.go.jp

Research has shown that using NaOH as a catalyst (1.5%) with a 20% methanol concentration at 30°C for 90 minutes can yield methyl this compound with a purity of 96.26% and a yield of 95.38%. jst.go.jp Heterogeneous catalysts, such as KOH loaded on zeolite, have also been explored. Optimal conditions for this system were found to be 55°C, a 7-hour contact time, and a 70% catalyst concentration, resulting in a 92.11% area of methyl this compound as determined by GC-MS. aip.org The resulting methyl this compound, a yellowish liquid with lower viscosity than castor oil, can then be hydrolyzed using either an alkaline catalyst or a lipase to produce high-purity ricinoleic acid. jst.go.jp For instance, hydrolysis of methyl this compound using a NaOH catalyst has been reported to yield 93.44% ricinoleic acid. jst.go.jp Enzymatic hydrolysis with Candida antarctica Lipase B at 60°C for 6 hours can achieve a conversion rate of 98.5%. jst.go.jpjst.go.jp

| Catalyst | Methanol to Oil Ratio | Temperature (°C) | Time (h) | Yield/Purity of Methyl this compound | Reference |

| NaOH (1.5%) | - | 30 | 1.5 | 95.38% Yield, 96.26% Purity | jst.go.jp |

| KOH/Zeolite (70%) | - | 55 | 7 | 92.11% Area | aip.org |

| Sodium Methoxide | - | <100 | 1-3 | 86.10% | jst.go.jp |

| CH3OK | 18.8:1 | - | - | 97% | mdpi.com |

Synthesis of this compound Derivatives via Functional Group Transformations

The hydroxyl and carboxylic acid groups of ricinoleic acid are key functional handles for synthesizing a variety of derivatives through reactions like esterification.

Esterification of ricinoleic acid can be performed to modify its properties and create new molecules with specific applications.

To enhance certain properties, such as antimicrobial activity, ricinoleic acid can first be oxidized and then esterified. aip.orgresearchgate.net In one study, commercial ricinoleic acid was oxidized using potassium permanganate (B83412) (KMnO4) before being esterified with various carboxylic acids (acetic acid, lauric acid, and oleic acid). aip.orgaip.orgresearchgate.net The esterification was catalyzed by zinc chloride (ZnCl2) at 60°C for 6 hours, with a molar ratio of oxidized ricinoleic acid to carboxylic acid of 3:1. aip.orgresearchgate.net The resulting oxidized ricinoleic acid esters were successfully formed, as confirmed by FTIR spectroscopy, and demonstrated antimicrobial activity against Staphylococcus epidermidis and Propionibacterium acnes. aip.orgaip.orgresearchgate.net

Lipases can also be used to catalyze the esterification of oligo-ricinoleic acid, which are short polymers of ricinoleic acid. This approach allows for the incorporation of other molecules to create novel structures. For example, lipases have been used under solvent-free conditions to attach 10-undecenoic acid to oligo-ricinoleic acid derivatives. mdpi.com In one experiment, immobilized Candida antarctica lipase (CAL) was used to covalently attach undecenoic acid to oligo-ricinoleic acid, achieving a 30% yield. mdpi.comresearchgate.net This reaction introduces a terminal double bond, which can be used for further chemical modifications. mdpi.com The reaction was conducted at 69°C, and the degree of polymerization of the initial oligo-ricinoleic acid was determined to be around 2.6-2.7. mdpi.com

Esterification Reactions

Acrylation of Methyl this compound

The acrylation of methyl this compound introduces acrylate (B77674) functional groups, yielding monomers that can be utilized in polymerization reactions. researchgate.net The synthesis process typically involves the esterification of the hydroxyl group of ricinoleic acid with an acrylic derivative. For instance, methacrylated ricinoleic acid (MRA) is synthesized through the esterification of ricinoleic acid with 2-hydroxy methyl methacrylate, a reaction catalyzed by agents like FASCAT-4100. ingentaconnect.com

The successful introduction of acrylate groups is confirmed through spectroscopic analysis. Fourier-transform infrared (FTIR) spectroscopy shows a characteristic peak around 1722 cm⁻¹, while ¹H NMR spectroscopy reveals peaks corresponding to acrylate hydrogens at approximately 5.7, 6.0, and 6.3 ppm. researchgate.net These acrylated monomers, such as acrylated methyl this compound, can undergo further modifications, like epoxidation, to create bifunctional monomers for more complex polymer structures. researchgate.netresearchgate.net The resulting polymers have applications in coatings and biomedical materials. researchgate.netingentaconnect.com

Amidation and Lipoamino Acid Synthesis

This compound serves as a foundational molecule for the synthesis of lipoamino acids, which are amino acid-based surfactants. mdpi.com A common route involves converting methyl this compound into (Z)-methyl-12-aminooctadec-9-enoate, which is then coupled with various L-amino acids to form a series of novel lipoamino acid derivatives. nih.govresearchgate.net The structures of these compounds are typically confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govresearchgate.net

This synthetic approach allows for the creation of a diverse library of compounds by varying the attached amino acid.

Table 1: Examples of L-Amino Acids Used in this compound-Based Lipoamino Acid Synthesis

| L-Amino Acid |

|---|

| Glycine |

| Alanine |

| Phenylalanine |

| Valine |

| Leucine |

| Isoleucine |

| Proline |

| Tryptophan |

This table is based on research into the synthesis of novel ricinoleic acid-based lipoamino acid derivatives. nih.govresearchgate.net

Epoxidation of this compound

The double bond in the this compound chain is a prime site for epoxidation, a reaction that introduces an oxirane (epoxy) ring. This transformation yields valuable intermediates for producing polymers, plasticizers, and biolubricants. ugm.ac.idmdpi.com One effective method is the in situ generation of performic acid from formic acid and hydrogen peroxide, which then acts as the epoxidizing agent. ugm.ac.idresearchgate.net The progress of the reaction is monitored by measuring the oxirane oxygen content (OOC) and the iodine value (IV). ugm.ac.idresearchgate.net

Research has focused on optimizing reaction parameters to maximize the yield of epoxidized ricinoleic acid (ERA).

Table 2: Optimal Conditions for Epoxidation of Ricinoleic Acid

| Parameter | Optimal Value |

|---|---|

| Temperature | 50 °C |

| Molar Ratio (Formic Acid:H₂O₂:Unsaturation) | 1:8:1 |

| Reaction Time | 4 hours |

| Resulting Yield of ERA | 86% |

Data from the optimization of epoxidation using in situ generated performic acid. ugm.ac.idresearchgate.net

Alternative methods include using titanium catalysts coupled with a tartrate ligand for diastereoselective epoxidation, although this may result in modest improvements in the diastereomeric ratio. dss.go.th The epoxidized products can be further reacted; for example, epoxidized castor oil glycerides can be sulfonated using gaseous sulfur trioxide to produce salt-free, surface-active compounds. google.com

Formation of Metal Salts (e.g., Zinc this compound)

Zinc this compound, the zinc salt of ricinoleic acid, is a highly effective odor-absorbing agent. mdpi.com Its synthesis can be achieved through several methods. A common innovative approach is a two-step process that avoids costly enzymes and zinc salts. mdpi.comresearchgate.netnih.gov

Transesterification: Castor oil is reacted with methanol, catalyzed by sodium hydroxide, to produce the intermediate methyl this compound. mdpi.comresearchgate.netmendeley.com

Saponification and Salt Formation: The methyl this compound undergoes saponification in the presence of zinc oxide particles, yielding zinc this compound. mdpi.comresearchgate.netnih.gov

Another established method involves the direct saponification of castor oil with sodium hydroxide solution, followed by the addition of a zinc sulfate (B86663) solution to precipitate the zinc this compound soap. prepchem.com The successful synthesis is confirmed by XRD, FTIR, and NMR spectroscopies. nih.gov The resulting zinc this compound functions by trapping and absorbing odor molecules, making it a key ingredient in deodorants.

Chirality in this compound Derivatives

Ricinoleic acid is a naturally occurring chiral molecule, possessing a stereogenic center at the C-12 hydroxyl group. researchgate.net This inherent chirality can be preserved during chemical modifications, leading to the synthesis of chiral derivatives such as amides and hydroxamic acids. researchgate.netresearchgate.net Both (R)- and (S)-enantiomers of ricinoleic acid derivatives have been synthesized and studied. researchgate.netsemanticscholar.org

The chirality of the this compound structure can influence subsequent reactions. For example, in the epoxidation of the homoallylic alcohol structure of methyl this compound, the existing chiral center can lead to diastereoselectivity, although the effect may be modest. dss.go.th While the configurational purity of ricinoleic acid is a key feature, for some applications and their physical properties, the specific chemical configuration has not demonstrated a significant role. dss.go.thresearchgate.net However, the synthesis of novel chiral 1,4-disubstituted-1,2,3-triazole derivatives from a methyl this compound derivative highlights the use of this natural chirality as a starting point for complex molecules.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound derivatives is increasingly guided by the principles of green chemistry, emphasizing the use of renewable feedstocks, sustainable catalysts, and environmentally benign processes. acs.orgmanchester.ac.ukresearchgate.net Castor oil itself is a renewable and biodegradable raw material, making this compound an excellent platform for sustainable chemistry. acs.orgmanchester.ac.uknih.gov

Key green approaches include:

Use of Biocatalysts: Enzymes, particularly lipases, are employed for hydrolysis and esterification reactions, operating under mild conditions and offering high selectivity. tandfonline.com

Sustainable Catalysts: The use of inexpensive and sustainable catalysts, such as potassium acetate (B1210297) for methacrylation, is being explored. acs.org

Process Intensification: In the synthesis of zinc this compound, alkali-catalyzed methods have been developed to avoid the use of more expensive enzymes. mdpi.comresearchgate.net

Biocatalysis Using Lipases

Biocatalysis, particularly using lipases, represents a cornerstone of green chemistry in the modification of this compound. Lipases are versatile enzymes that can catalyze hydrolysis, esterification, and transesterification reactions under mild conditions, often with high regioselectivity and enantioselectivity. researchgate.netjmbfs.org

The applications of lipases in this compound synthesis are diverse:

Hydrolysis: Lipases are used to hydrolyze castor oil to produce free ricinoleic acid. tandfonline.comjst.go.jp Various lipases, including porcine pancreas lipase and those from Candida rugosa and Rhizopus oryzae, have been utilized for this purpose. tandfonline.comjst.go.jpbohrium.com

Esterification and Transesterification: Lipases catalyze the synthesis of this compound esters from ricinoleic acid and various alcohols. nih.govnih.gov Immobilized lipases, such as that from Candida antarctica (Novozym 435), are particularly effective for these reactions, including the acylation of flavonoids like naringin (B1676962) with ricinoleic acid. researchgate.netgoogle.com

Polymer Synthesis: Lipase catalysis has been successfully applied to the polymerization of ricinoleic acid, yielding high molecular weight polyricinoleates. researchgate.net

The choice of lipase can be critical for reaction outcomes. For example, the lipase from Geotrichum candidum is used for selective transesterification to enrich ricinoleic acid esters from castor oil. The use of enzymes aligns with green chemistry principles by reducing energy consumption and minimizing the formation of undesirable side products. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (Z)-methyl-12-aminooctadec-9-enoate |

| Acrylated Methyl this compound |

| Epoxidized Acrylated Methyl this compound (EAMR) |

| Epoxidized Castor Oil (ECO) |

| Epoxidized Ricinoleic Acid (ERA) |

| Methacrylated Ricinoleic Acid (MRA) |

| Methyl this compound |

| Naringin 6″-O-ricinoleate |

| Polythis compound |

| Ricinoleic Acid |

| Zinc this compound |

Solvent-Free and Environmentally Benign Conditions

The growing emphasis on green chemistry has spurred the development of solvent-free and environmentally benign methods for the synthesis of this compound and its derivatives. These approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and simplify purification processes, thereby offering more sustainable alternatives to conventional chemical routes. Research in this area has largely focused on enzymatic catalysis and the optimization of reaction conditions to enhance efficiency and yield.

Enzymatic synthesis, particularly utilizing lipases, has emerged as a powerful tool for the eco-friendly production of this compound esters. Lipases are effective biocatalysts that can function under mild reaction conditions, often without the need for solvents. For instance, the transesterification of castor oil to produce methyl this compound has been successfully achieved in a solvent-free medium using immobilized Candida antarctica lipase (Novozym 435). To mitigate the deactivating effect of methanol on the lipase, a stepwise addition of the alcohol was employed. Optimal conditions were identified as a temperature of 50°C and a 6:1 molar ratio of methanol to castor oil, which resulted in a 97% yield of methyl this compound within 24 hours. mdpi.comarel.edu.trresearchgate.net

Similarly, the synthesis of isopropyl this compound has been demonstrated through the lipase-catalyzed esterification of ricinoleic acid and isopropyl alcohol. Using immobilized Candida antarctica lipase, an optimal temperature of 40°C, a 4% enzyme concentration, and a 1:1 acid to alcohol ratio led to high conversion rates. The removal of water formed during the reaction, using molecular sieves, was crucial to drive the equilibrium towards ester formation.

Beyond simple esters, solvent-free enzymatic methods have been applied to the synthesis of more complex derivatives like polyglycerol polythis compound (PGPR), a valuable food emulsifier. The enzymatic synthesis of PGPR is advantageous as it proceeds under mild conditions, avoiding the undesirable side-reactions and by-products associated with chemical synthesis. researchgate.netresearchgate.net Lipases from Rhizopus arrhizus and Rhizopus oryzae have been shown to be effective catalysts for the esterification of polyglycerol with polyricinoleic acid in a solvent-free system. researchgate.net

Solvent-free conditions are not limited to enzymatic reactions. Chemical synthesis of ricinoleic acid thiol esters has been achieved by reacting ricinoleic acid with various thiols in the presence of N,N′-dicyclohexylcarbodiimide (DCC) under mild, neutral, and solvent-free conditions. This method has proven effective for both aromatic and aliphatic thiols, affording good yields of the respective thiol esters. nih.gov

Furthermore, the preparation of ricinoleamide has been demonstrated in a neat mixture of castor oil and n-butylamine without the need for a catalyst. High yields were obtained at temperatures of 45°C and 65°C, showcasing a simple and efficient solvent-free amidation process. researchgate.net The synthesis of estolides from ricinoleic acid has also been explored under solvent-free conditions using acid catalysts, such as sulfuric acid, at moderate temperatures. nih.gov

These examples highlight a clear trend towards the adoption of greener synthetic routes for this compound derivatives. The elimination of organic solvents not only reduces the environmental impact but also often leads to higher volumetric productivity and simplified downstream processing.

Detailed Research Findings in Solvent-Free Synthesis

The following tables summarize key research findings for the solvent-free synthesis of various this compound derivatives, detailing the reactants, catalysts, reaction conditions, and resulting yields.

Table 1: Solvent-Free Enzymatic Synthesis of this compound Esters

| Product | Reactants | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Oil/Acid) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl this compound | Castor Oil, Methanol | Immobilized Candida antarctica lipase (Novozym 435) | 50 | 6:1 | 24 | 97 |

| Isopropyl this compound | Ricinoleic Acid, Isopropyl Alcohol | Immobilized Candida antarctica lipase | 40 | 1:1 | 4 | >80 |

| Long-chain Alkyl Ricinoleates | Castor Oil Fatty Acids, Long-chain Alcohols | Mucor miehei lipase | 60 | - | - | ~90 |

Table 2: Solvent-Free Chemical Synthesis of this compound Derivatives

| Product | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ricinoleic Acid Thiol Esters | Ricinoleic Acid, Thiols | N,N′-dicyclohexylcarbodiimide (DCC) | Room Temperature | 1-24 | 65-86 |

| N-n-butyl Ricinoleamide | Castor Oil, n-butylamine | None | 65 | 20 | High |

Ricinoleate in Advanced Materials Science: Biopolymers and Supramolecular Structures

Ricinoleate as a Monomer for Biopolymer Synthesis

The presence of both a carboxylic acid and a hydroxyl group on the this compound molecule enables its polymerization into polyesters through self-condensation. Furthermore, the double bond and the hydroxyl group serve as reactive sites for crosslinking and other chemical modifications, leading to a wide array of functional biopolymers.

Polyricinoleates and Polyester Elastomers

Polyricinoleates, polyesters derived from ricinoleic acid, are gaining attention as biodegradable and flexible materials. mdpi.commdpi.com These biopolymers can be synthesized to have high molecular weights, a crucial factor for achieving desirable mechanical properties, such as elasticity, suitable for elastomer applications. google.comgoogle.com The properties of these elastomers, including their hardness and mechanical strength, can be tailored by controlling the molecular weight of the polythis compound and the crosslinking process. science.gov

Enzymatic polymerization has become a preferred method for synthesizing polyricinoleates due to its mild reaction conditions and high selectivity, which avoids the coloration and odor issues associated with high-temperature chemical methods. fkit.hrcsu.edu.au Lipases, a type of hydrolyzing enzyme, are particularly effective catalysts for the polycondensation of ricinoleic acid and its derivatives. google.comgoogle.com

Different strategies for the enzymatic production of polyglycerol polythis compound (PGPR) have been explored, including conventional two-step processes and more streamlined single-step methods. nih.gov In a typical two-step process, ricinoleic acid is first self-condensed to form polyricinoleic acid, which is then esterified with polyglycerol. nih.gov Lipases from various microbial sources are employed to catalyze these reactions effectively. For instance, Candida rugosa lipase (B570770) is used for the condensation of ricinoleic acid, while Rhizopus oryzae lipase mediates the esterification with polyglycerol. nih.gov Researchers have also developed co-immobilized systems containing both types of lipases on silica (B1680970) supports to enable a single-step synthesis of PGPR. nih.gov High molecular weight polythis compound, with a weight average molecular weight (Mw) exceeding 100,000, has been successfully prepared through the polycondensation of methyl this compound using immobilized lipase from Burkholderia cepacia (formerly Pseudomonas cepacia). researchgate.net

| Enzyme | Substrate(s) | Product | Key Finding |

| Candida rugosa lipase | Ricinoleic acid | Polyricinoleic acid | Catalyzes the self-condensation of ricinoleic acid. nih.gov |

| Rhizopus oryzae lipase | Polyricinoleic acid, Polyglycerol | Polyglycerol Polythis compound (PGPR) | Mediates the esterification step in PGPR synthesis. nih.gov |

| Rhizopus arrhizus lipase | Polyricinoleic acid, Polyglycerol | Polyglycerol Polythis compound (PGPR) | Allows for the production of PGPR that meets European Commission purity standards. fkit.hr |

| Immobilized lipase from Burkholderia cepacia | Methyl this compound | High-molecular-weight polythis compound | Produces polythis compound with a weight average molecular weight of 100,600. researchgate.net |

To enhance the mechanical properties and create robust thermosetting elastomers, polyricinoleates can be crosslinked or cured. researchgate.netsatinal.it This process forms covalent bonds between polymer chains, improving properties like rigidity, heat resistance, and elongation. satinal.it

One common method involves using peroxide initiators, such as dicumyl peroxide, at elevated temperatures. researchgate.net For example, polythis compound can be cured at 170°C for 30 minutes to produce a chloroform-insoluble, crosslinked material with a durometer hardness of 50A. researchgate.net Another approach is the use of diacid anhydrides as curing agents. mdpi.com For instance, polyepoxythis compound (PER), derived from enzymatic epoxidation and subsequent polycondensation of methyl this compound, can be readily cured with maleic anhydride (B1165640) at 80°C to form a thermosetting resin. mdpi.com The mechanical properties of the resulting crosslinked material, such as the Young's modulus and elongation at break, can be controlled by adjusting the amount of the crosslinking agent and the molecular weight of the initial polymer. mdpi.com The inclusion of sulfur curatives can also be used to produce thermosetting elastomers from polythis compound compounds. science.gov

| Crosslinking Agent | Polymer System | Curing Conditions | Outcome |

| Dicumyl Peroxide | Polythis compound | 170°C for 30 min | Chloroform-insoluble crosslinked elastomer with a hardness of 50A. researchgate.net |

| Maleic Anhydride | Polyepoxythis compound (PER) | 80°C for 30 min | Forms a thermosetting resin film; mechanical properties are tunable. mdpi.com |

| Sulfur Curatives | Polythis compound | Not specified | Produces a thermosetting elastomer with a smooth, non-sticky surface. science.gov |

| 1,3-propanedithiol | Olefin-containing polyesters | UV-light initiation | Leads to polymers with higher storage moduli compared to other thiol crosslinkers. nsf.gov |

Polyanhydrides from Ricinoleic Acid

Polyanhydrides are a class of biodegradable polymers known for their use in controlled drug delivery systems. researchgate.netresearchgate.net The incorporation of ricinoleic acid into polyanhydride structures enhances their hydrophobicity and can modify their degradation rates. researchgate.netresearchgate.net These polymers are typically synthesized by melt condensation of diacid monomers. nih.govacs.org

A common strategy involves creating diacid half-esters from ricinoleic acid by reacting it with cyclic anhydrides like maleic, succinic, or phthalic anhydride. researchgate.netnih.govacs.org These ricinoleic acid-based diacid monomers can then be polymerized to form poly(ester-anhydride)s. researchgate.netacs.org For example, poly(ricinoleic acid maleate) and poly(ricinoleic acid succinate) have been synthesized and shown to possess desirable physicochemical and mechanical properties for use as drug carriers. nih.govacs.org These polymers can achieve molecular weights exceeding 40,000. nih.gov Another approach involves the random incorporation of ricinoleic acid into existing polyanhydrides like poly(sebacic acid) through transesterification, followed by melt condensation. researchgate.net This results in copolymers with altered properties, such as being pasty at room temperature. researchgate.net The alternating architecture of some ricinoleic acid-based polyanhydrides, where hydrophobic side chains are positioned near the anhydride bonds, has been shown to hinder hydrolytic cleavage and improve stability. researchgate.netacs.org

| Polyanhydride Name | Monomers | Synthesis Method | Key Property/Finding |

| Poly(ricinoleic acid maleate) [P(RAM)] | Ricinoleic acid, Maleic anhydride | Melt condensation | Film-forming polymer with Mw > 40,000; suitable as a drug carrier. nih.govacs.org |

| Poly(ricinoleic acid succinate) [PRAS] | Ricinoleic acid, Succinic anhydride | Melt condensation | Pasty polymer; used to create copolymers with sebacic acid. nih.govacs.org |

| Poly(ricinoleic acid phthalate) [PRAP] | Ricinoleic acid, Phthalic anhydride | Melt condensation | Pasty polymer; phenyl moiety reduces hydrolysis of anhydride bonds. researchgate.netacs.org |

| Poly(sebacic acid-co-ricinoleic acid) [P(SA-RA)] | Sebacic acid, Ricinoleic acid | Melt condensation | Random copolymer that is pasty; alternating architecture improves stability. researchgate.netresearchgate.net |

Polyurethane and Hydrogel Systems

This compound-based polyols, synthesized from ricinoleic acid, serve as valuable soft segments in the production of polyurethanes (PUs). researchgate.netceon.rs These bio-based PUs are being explored for a wide range of applications, including foams, coatings, and adhesives. researchgate.net The synthesis involves reacting the this compound polyol with a diisocyanate. researchgate.netnih.gov For instance, 2-hydroxypropyl this compound, synthesized via transesterification of castor oil, has been used as a glycolysis agent for recycling commercial polyurethane foam. rsc.org

Hydrogels, three-dimensional polymer networks capable of absorbing large amounts of water, are another area where this compound derivatives are finding use. dergipark.org.trmdpi.com Their similarity to living tissues makes them suitable for various biomedical applications. dergipark.org.trlambdaphoto.co.uk Acrylated methyl this compound, a monomer derived from castor oil, has been used to synthesize novel hydrogels. dergipark.org.tr These hydrogels' properties, including thermal stability and structural characteristics, can be tuned by adjusting the molar ratio of the this compound-based monomer with other components like N-isopropyl acrylamide. dergipark.org.tr Polyurethane hydrogels have also been created by incorporating this compound-based diols, which can improve properties like porosity. lew.ro

Composites and Nanocomposite Materials

The incorporation of this compound-based polymers into composite and nanocomposite materials can enhance their properties and introduce new functionalities. researchgate.net Ricinoleic acid itself is used to coat nanoparticles, such as iron oxide, to make them hydrophobic and improve their dispersion in polymer matrices. beilstein-journals.org

Nanocomposites have been prepared by combining poly(methyl methacrylate) with ricinoleic acid-coated iron oxide nanoparticles. beilstein-journals.org Additionally, a nanocarbon-poly(ricinoleic acid) composite has been synthesized and demonstrated to be an effective lubricant additive, significantly improving anti-wear properties and dispersion stability in base oil. nih.gov The synthesis of these composites often involves a "one-pot" approach where the polymerization of ricinoleic acid and the dispersion of the nanofiller occur simultaneously. nih.gov Castor oil-based polyurethane, which contains ricinoleic acid triglycerides, is also used as a matrix for layered nanocomposite materials for applications such as sports grounds. nih.gov The addition of fillers to these this compound-based polymer matrices can improve thermal, mechanical, and antimicrobial properties. researchgate.net

Supramolecular Assembly of this compound-Based Amphiphiles

The unique molecular structure of this compound, derived from castor oil, featuring a hydroxyl group on its fatty acid chain, makes it a valuable building block for creating amphiphilic molecules. ambujasolvex.comresearchgate.net These amphiphiles can spontaneously organize into complex, ordered structures through a process known as self-assembly, driven by noncovalent interactions. This bottom-up approach is a cornerstone of supramolecular chemistry, enabling the construction of advanced functional materials from relatively simple molecular precursors. nih.govrsc.org

Design and Synthesis of this compound Amphiphiles (e.g., N-glycosyl naphthalimide this compound)

The design of this compound amphiphiles involves the strategic combination of the hydrophobic this compound tail with a hydrophilic head group. This molecular architecture is fundamental to their self-assembly behavior in various solvents. nih.gov A notable example is the synthesis of N-glycosyl naphthalimide this compound (NGNR), a class of fluorescent amphiphiles derived from renewable resources. mdpi.comresearchgate.net

The synthesis of these amphiphiles is often achieved through multi-step processes under environmentally friendly conditions. For instance, the creation of glycolipid-based structuring agents begins with ricinoleic acid, a component of castor oil, which is then reacted with monosaccharides. doi.org In a specific synthesis of fluorescent amphiphiles, methyl this compound is used as a key starting material. mdpi.com Another approach involves reacting crude ricinoleic acid with anhydrides like maleic or succinic anhydride to produce diacid half-esters, which can then be polymerized. nih.gov

A more complex synthesis, that of N-glycosyl naphthalimide this compound (NGNR), involves creating a new class of amphiphiles in good yields. researchgate.net While the exact multi-step synthesis pathway for NGNR from this compound is proprietary research, similar syntheses of N-glycosyl amides and naphthalimide derivatives offer insight into the chemical processes. The synthesis of N-glycosyl amides can be achieved sequentially from glycosyl azides to overcome low yields and stereocontrol issues associated with using glycosyl amines directly. nih.gov The preparation of naphthalimide-based compounds often starts with a molecule like 4-bromo-1,8-naphthalimide, which is then reacted with hydrazine (B178648) hydrate. nih.gov The combination of these synthetic strategies allows for the creation of complex amphiphiles like NGNR, which integrate the self-assembly properties of this compound with the functional characteristics (e.g., fluorescence) of the naphthalimide group.

Molecular Self-Assembly Processes and Mechanisms

The self-assembly of this compound-based amphiphiles into hierarchical structures is governed by a delicate balance of noncovalent interactions. nih.gov These interactions include hydrogen bonding, van der Waals forces, and π–π stacking, which cooperatively drive the molecules to arrange into ordered one-dimensional (1D) or two-dimensional (2D) aggregates. nih.govacs.org These initial aggregates then intertwine to form a three-dimensional network that immobilizes the solvent, resulting in a gel. nih.gov

The hydroxyl group on the this compound chain plays a crucial role, often participating in hydrogen bonding networks that stabilize the assembled structure. rsc.org For example, in 12-hydroxystearic acid (12-HSA), a hydrogenated derivative of ricinoleic acid, the hydroxyl group is directly involved in hydrogen bond interactions within the self-assembled nanofibers. rsc.org Similarly, for glycolipids derived from ricinoleic acid, various intermolecular interactions facilitate the self-assembly process in a range of vegetable oils and other commercially relevant solvents like glycerol (B35011) and ethylene (B1197577) glycol. acs.orgacs.org

The process is highly dependent on environmental factors such as solvent polarity, temperature, and concentration. acs.org The transition between different assembled morphologies, such as from tubes to micelles, can be triggered by changes in temperature, which alters the molecular packing. univ-rennes1.fr This dynamic and reversible nature is a hallmark of supramolecular systems. rsc.org The mechanism often involves a balance between the solubility of the gelator and its tendency to precipitate, leading to the formation of a stable gel network. nih.gov

Formation of Supramolecular Gels

The self-assembly of this compound amphiphiles frequently leads to the formation of supramolecular gels, which are semisolid materials where a liquid solvent is entrapped within a 3D network of gelator molecules. nih.govacs.org These materials are classified based on the solvent they immobilize; organogels are formed with organic solvents, while oleogels are formed with oils. acs.org

This compound-based amphiphiles have demonstrated significant potential as low-molecular-weight gelators (LMWGs). acs.org For instance, fluorescent amphiphiles derived from methyl this compound have been shown to form gels in a wide array of solvents. mdpi.com Glycolipids synthesized from δ-gluconolactone and ricinoleic acid are also capable of self-assembling into oleogels and organogels in various vegetable oils and glycols. nih.govacs.orgacs.org Ricinoleic acid itself can act as a gelling agent, forming robust grease gels in cold-pressed rapeseed oil, which exhibit high stability due to a dense and well-formed three-dimensional network structure. google.com

The formation of these gels is a thermo-reversible process. Typically, heating the mixture of the gelator and the solvent leads to the dissolution of the amphiphile. Upon cooling, the molecules self-assemble, and the system transitions from a solution to a gel state. The stability, processability, and mechanical strength of these gels can be investigated using techniques like rheology. mdpi.comresearchgate.net

Characterization of Self-Assembled Morphologies

Investigating the morphology of the self-assembled structures is crucial for understanding their properties and potential applications. mdpi.com A suite of microscopy and spectroscopy techniques is employed to characterize these nano- to microscale architectures.

Microscopy Techniques : Optical microscopy, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are widely used to visualize the morphology of the gel network. mdpi.com These techniques have revealed diverse patterns, including twisted fibers, fibrillar bundles, tubes, and lamellar structures, depending on the specific amphiphile and the assembly conditions. mdpi.comuniv-rennes1.fr For example, SEM analysis of N-glycosyl naphthalimide this compound (NGNR) gels identified the supramolecular architecture responsible for its properties. researchgate.net Similarly, TEM experiments on 12-HSA assemblies showed tubes with lengths around 10 μm and diameters of approximately 0.6 μm. univ-rennes1.fr

Scattering Techniques : Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) provide detailed information about the structure and arrangement of molecules at the nanoscale. nih.gov SANS has been used to determine the multilamellar structure of 12-HSA tubes. univ-rennes1.fr SAXS and SANS were instrumental in characterizing the complex "bleb" structure of lipid nanoparticles (LNPs), revealing a two-core compartmentalized morphology. nih.gov

Spectroscopy Techniques : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the intermolecular interactions, such as hydrogen bonding, that drive the self-assembly process. mdpi.comresearchgate.net UV-visible and fluorescence spectroscopy are employed to study π–π stacking interactions and the aggregation patterns, particularly for amphiphiles containing chromophoric units like naphthalimide. researchgate.net

These characterization methods provide a comprehensive understanding of the link between molecular design, self-assembly mechanisms, and the final morphology of the supramolecular material.

Research Findings on this compound-Based Supramolecular Assemblies

| Amphiphile/Gelator | Synthesis Starting Materials | Solvent/Medium | Key Findings & Characterized Morphology | Source(s) |

| Fluorescent Amphiphiles | Methyl this compound, 1-pyrenecarboxaldehyde | Broad range of organic solvents | Formed supramolecular gels with twisted-fiber and fibrillar bundle architectures. Characterized by Optical Microscopy, SEM, TEM, FTIR, and Rheology. | mdpi.com |

| N-glycosyl naphthalimide this compound (NGNR) | This compound, N-glycosyl naphthalimide precursors | Diverse solvents and oils | Self-assembles to form gels. Morphology of the supramolecular architecture was identified by SEM. Assembly investigated by FTIR, SAXRD, UV-vis, and fluorescence spectroscopy. | researchgate.net |

| Glycolipids | δ-gluconolactone, Ricinoleic acid | Vegetable oils, ethylene glycol, glycerol, polyethylene (B3416737) glycol | Self-assembles to form oleogels and organogels through various intermolecular interactions. | nih.govacs.org |

| 12-Hydroxystearic Acid (12-HSA) | Hydrogenated Ricinoleic Acid | Water with alkanolamine counterions | Self-assembles into multilamellar tubes (~10 µm length, ~0.6 µm diameter) which transform into spherical micelles upon heating. Characterized by TEM and SANS. | univ-rennes1.fr |

| Ricinoleic Acid | Ricinoleic Acid | Cold-pressed rapeseed oil | Forms a stable grease gel with a dense three-dimensional network structure. | google.com |

Analytical Methodologies for Ricinoleate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of ricinoleate, enabling its separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC), gas chromatography (GC), and high-performance thin-layer chromatography (HPTLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, Charged Aerosol Detection)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of ricinoleic acid. researchgate.net It offers efficient separation of components, which can be optimized by adjusting the mobile phase composition, pH, and temperature to achieve well-defined peaks and suitable analysis times. researchgate.net

A key aspect of HPLC is the choice of detector. For compounds like ricinoleic acid, which may have weak UV absorbance, detectors like the Diode Array Detector (DAD) and Charged Aerosol Detector (CAD) are particularly valuable. researchgate.netresearchgate.net The DAD can record spectra across a range of wavelengths simultaneously, aiding in peak identification. researchgate.net A validated HPLC-DAD method for ricinoleic acid has been developed using a mobile phase of acetonitrile (B52724) and water (65:35 v/v) at a flow rate of 0.8 mL/min, achieving a symmetric peak with a retention time of 7.5 minutes. researchgate.netnih.govnih.gov

Charged Aerosol Detection (CAD) is another powerful tool for analyzing lipids like this compound. researchgate.netthermofisher.com This technique is beneficial for nonvolatile compounds and offers low nanogram sensitivity with a wide dynamic range. researchgate.net An HPLC-CAD method has been successfully used to characterize the triglyceride composition of castor oil, where trithis compound is the major component. thermofisher.com This approach allows for the determination of the relative composition of different triglycerides without the need for individual external standards. thermofisher.com

Table 1: HPLC Methods for this compound Analysis

| Technique | Mobile Phase | Detector | Key Findings |

|---|---|---|---|

| HPLC-DAD | Acetonitrile:Water (65:35, v/v) | Diode Array Detector (DAD) | Symmetric peak for ricinoleic acid at a retention time of 7.5 min. researchgate.netnih.govnih.gov |

| HPLC-CAD | Not specified | Charged Aerosol Detector (CAD) | Characterized triglyceride profile of castor oil, with trithis compound being the most abundant. thermofisher.com Offers low ng sensitivity. researchgate.net |

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for the analysis of fatty acids, including ricinoleic acid. researchgate.netactascientific.com For volatile compounds, GC offers high resolution and sensitivity. To make non-volatile compounds like ricinoleic acid suitable for GC analysis, they are often converted into more volatile derivatives, such as methyl esters, through a process called derivatization. researchgate.net

GC is frequently coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID is a robust and widely used method for quantifying fatty acid methyl esters.

When paired with Mass Spectrometry (GC-MS), the technique provides not only quantitative data but also structural information based on the mass-to-charge ratio (m/z) of fragmented ions. iosrjournals.orgnih.gov This "fingerprint" is characteristic of a specific compound and aids in its definitive identification. iosrjournals.org For instance, in the analysis of methyl this compound, characteristic fragment ions have been identified at m/z values of 198, 166, 148, 124, 96, 74, and 55. researchgate.net GC-MS has been instrumental in differentiating ricin preparation methods by analyzing the profile of ricinoleic acid alongside other markers. nih.gov

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved separation efficiency and sensitivity. merckmillipore.comasiapharmaceutics.info It is a cost-effective and rapid method for the quantification of ricinoleic acid. actascientific.com HPTLC uses plates coated with smaller silica (B1680970) gel particles, resulting in more compact spots and enhanced detection sensitivity. merckmillipore.com

A validated HPTLC method for the simultaneous quantification of ricinoleic acid and oleic acid methyl esters has been developed. actascientific.com In one such method, a retention factor (Rf) of 0.78 was reported for ricinoleic acid methyl ester. actascientific.com Another HPTLC method, coupled with fluorescence detection (HPTLC-FLD), has been established for screening ricinoleic acid as a marker for Secale cornutum in rye. nih.gov This selective and sensitive method involves post-chromatographic derivatization to enhance fluorescence, allowing for detection limits as low as 0.1 mg/kg. nih.gov

Table 2: HPTLC Methods for this compound Analysis

| Technique | Mobile Phase | Detection | Key Findings |

|---|---|---|---|

| HPTLC | Not specified | Densitometry | Rf value of 0.78 for ricinoleic acid methyl ester. actascientific.com |

| HPTLC-FLD | Cyclohexane/diisopropyl ether/formic acid (86:14:1, v/v/v) | Fluorescence Detection | LOD of 0.1 mg/kg for ricinoleic acid in rye. nih.gov |

Spectroscopic and Other Characterization Techniques for Structural Elucidation and Assembly Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives. Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. wikipedia.org In the context of this compound, FTIR is used to confirm its characteristic structural features. researchgate.net

The FTIR spectrum of ricinoleic acid and its derivatives displays several key absorption bands. A broad peak is typically observed in the region of 3650–3100 cm⁻¹, which is characteristic of the O-H stretching vibration from the hydroxyl group. researchgate.net The presence of a C=O stretching vibration, usually around 1700-1750 cm⁻¹, indicates the carboxyl group of the fatty acid or the ester group in its derivatives. Other significant peaks correspond to C-H stretching and bending vibrations of the alkyl chain. researchgate.net This technique has been used to analyze the structural features of ricinoleic acid in various formulations and materials. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound and its derivatives. mendeley.com

In the ¹H NMR spectrum of methyl this compound, characteristic signals confirm its structure. aocs.org The protons on the double bond (olefinic protons) typically appear in the downfield region of the spectrum. The presence of the hydroxyl group influences the chemical shifts of nearby protons, providing further structural confirmation. aocs.org For example, the proton attached to the carbon bearing the hydroxyl group gives a distinct signal. aocs.org

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms of the carboxyl group, the double bond, and the carbon attached to the hydroxyl group each give rise to characteristic signals in the spectrum. mendeley.com Together, ¹H and ¹³C NMR have been used to confirm the successful synthesis of compounds like zinc this compound. mendeley.com Deuterium (²H) NMR has also been employed to study the biosynthesis of ricinoleic acid. acs.org

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed for the detection and quantification of various compounds, including this compound and its derivatives. The principle of this method relies on the absorption of ultraviolet or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy state. For ricinoleic acid, the maximum absorption occurs at wavelengths less than 210 nm nih.gov.

In practice, UV-Vis spectroscopy has been utilized to characterize systems containing ricinoleic acid. For instance, when ricinoleic acid is used as a capping agent for cadmium sulfide (B99878) (CdS) quantum dots, UV-Vis spectroscopy can monitor the quantum size confinement effect. Studies have shown a shift in the band gap energy of these quantum dots from the bulk value of 2.42 eV to 2.82 eV, which is indicative of the formation of nanoparticles researchgate.net. The technique is also applied in the analysis of complex mixtures. In the study of different oils, UV-Vis spectrophotometry is used to evaluate changes in the compounds, for example, during the frying process researchgate.net. While pure compounds can be readily analyzed, their presence in mixtures can lead to interferences, necessitating advanced modeling techniques like partial least squares (PLS) regression for accurate quantification agriculturejournals.cz. In wine analysis, for example, organic acids show characteristic peaks in the UV region around 202 and 230 nm, corresponding to their carboxyl groups agriculturejournals.cz.

Applications of UV-Vis Spectroscopy in this compound Analysis

| Application | Key Findings | Reference Wavelengths/Values | Source |

|---|---|---|---|

| Direct Analysis of Ricinoleic Acid | Ricinoleic acid exhibits maximum absorption in the UV range. | < 210 nm | nih.gov |

| Characterization of Ricinoleic Acid-Capped CdS Quantum Dots | Demonstrated the quantum size confinement effect in nanoparticles. | Band gap energy shift from 2.42 eV to 2.82 eV | researchgate.net |

| Analysis of Organic Acids in Mixtures (e.g., Wine) | Carboxyl groups of organic acids show distinct peaks in the UV region. | ~202 nm and ~230 nm | agriculturejournals.cz |

Small-Angle X-ray Diffraction (SAXRD) and X-ray Photoelectron Spectroscopy (XPS) for Structural Analysis

Small-Angle X-ray Diffraction (SAXRD)

SAXRD, often referred to as Small-Angle X-ray Scattering (SAXS), is a powerful technique for analyzing the nanoscale structure of materials. spectroscopyonline.com It is particularly useful for studying lamellar structures, which are common in systems containing lipids and surfactants like this compound. spectroscopyonline.com The technique works by measuring the diffraction of X-rays at very small angles as they pass through a sample, providing information about the shape, size, and arrangement of nanoscale features. spectroscopyonline.com

In the context of this compound-containing materials, SAXRD can be used to determine phase symmetry and lattice parameters. springernature.com For example, research on composites of laponite clay and essential oils, which can have structural similarities to this compound-based systems, used SAXS to demonstrate the successful intercalation of molecules into the clay structure by observing an increase in the interlayer d-spacing. researchgate.net In another study, SAXS was employed to investigate the nanostructures in a binary system of water and a surfactant ionic liquid. rsc.org The results revealed that at low water content, stable microemulsions were formed, which transitioned into a stacked lamellar structure as the water content increased. rsc.org This demonstrates the capability of SAXRD to elucidate the structural organization of soft matter systems involving amphiphilic molecules.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.com The process involves irradiating a solid surface with a beam of X-rays and then measuring the kinetic energy of the electrons that are emitted. thermofisher.com